molecular formula C12H19O4P B072831 Diethyl 4-methoxybenzylphosphonate CAS No. 1145-93-3

Diethyl 4-methoxybenzylphosphonate

Cat. No.: B072831
CAS No.: 1145-93-3
M. Wt: 258.25 g/mol
InChI Key: NKARVHNAACNYGE-UHFFFAOYSA-N
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Description

Diethyl 4-methoxybenzylphosphonate is a useful research compound. Its molecular formula is C12H19O4P and its molecular weight is 258.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Corrosion Inhibition

    Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, a derivative of Diethyl 4-methoxybenzylphosphonate, has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid, which is useful for industrial pickling processes. This compound acts as a mixed-type inhibitor, predominantly functioning as a cathodic inhibitor (Gupta et al., 2017).

  • Alzheimer's Disease Imaging

    A derivative of this compound has been used in the synthesis of stilbene derivatives targeting amyloid plaques in Alzheimer's disease. These compounds have shown good binding affinities towards amyloid-beta aggregates, suggesting potential use as diagnostic imaging agents (Ono et al., 2003).

  • Chemical Analysis and Synthesis

    Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized for its structural, vibrational, electronic, and thermal properties. Such analyses are essential for understanding the chemical behavior of the compound (Uppal et al., 2018).

  • Peptide Synthesis

    The 4-methoxybenzyloxymethyl (MBom) group, derived from this compound, has been used for sulfhydryl protection of Cysteine in peptide synthesis. It effectively suppresses racemization during the incorporation of Cysteine (Hibino & Nishiuchi, 2012).

  • Photovoltaic Performances

    Diethyl 4-methylphenylphosphonate, a related compound, has been used as a coadsorbent in dye-sensitized solar cells, significantly improving overall conversion efficiency and open-circuit voltage (Lin et al., 2011).

  • Anticorrosion Properties

    Diethyl (phenylamino) methyl) phosphonate derivatives, closely related to this compound, have been synthesized and investigated as corrosion inhibitors. They show promising results in terms of efficiency and the relationship between chemical structure and inhibition performance (Moumeni et al., 2020).

Safety and Hazards

Diethyl 4-methoxybenzylphosphonate should be handled with care to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols . In case of contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . It is not classified as a hazardous substance or mixture .

Mechanism of Action

Target of Action

Diethyl 4-methoxybenzylphosphonate primarily targets Parathion hydrolase . This enzyme is found in organisms like Brevundimonas diminuta and Flavobacterium sp. . Parathion hydrolase plays a crucial role in the breakdown of organophosphate pesticides, thereby contributing to the detoxification process.

Mode of Action

It’s known that the compound interacts with the enzyme, possibly influencing its activity .

Biochemical Pathways

This compound is involved in the synthesis of various compounds. It acts as a reactant for the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and Oligostilbenoids using regioselective cyclodehydration and arylation . These biochemical pathways can have downstream effects on various biological processes, including neuroprotection and antioxidant activity.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it’s involved in. For instance, when used in the synthesis of stilbenoid derivatives, the resulting compounds have been found to exhibit neuroprotective activity .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKARVHNAACNYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249159
Record name Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-93-3
Record name Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4-methoxybenzylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

p-Methoxybenzyl chloride was reacted with triethyl phosphite as described in Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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